4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid
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Overview
Description
4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid is a nitrosamine compound. Nitrosamines are a class of compounds known for their potential carcinogenic properties. This particular compound features an ethyl group attached to a nitrosoamino group, which is further connected to a hydroxybutanoic acid backbone. The presence of both nitroso and hydroxy functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid can be achieved through several methods:
Direct Nitration: This involves the direct substitution of hydrocarbons with nitric acid.
Displacement Reactions: This method uses nitrite ions to displace other groups in the molecule, forming the nitroso compound.
Oxidation of Primary Amines: Primary amines can be oxidized to form nitro compounds, which can then be further processed to form nitrosamines.
Industrial Production Methods
Industrial production of nitrosamines, including this compound, often involves large-scale nitration and oxidation processes. These methods are optimized for yield and purity, ensuring that the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Iron, tin, or zinc in the presence of acid.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, particularly its carcinogenic properties.
Industry: Used in the production of rubber, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can form nitrosamides, which are unstable and decompose to form carbocations or diazonium compounds . These reactive species can then interact with DNA, proteins, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-nitrosodiethylamine (NDEA): Another nitrosamine with similar carcinogenic properties.
N-nitroso-N-methyl-4-aminobutyric acid (NMBA): A related compound found in certain pharmaceuticals.
Uniqueness
4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid is unique due to its specific structure, which includes both nitroso and hydroxy functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
77382-79-7 |
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Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-[ethyl(nitroso)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C6H12N2O4/c1-2-8(7-12)4-5(9)3-6(10)11/h5,9H,2-4H2,1H3,(H,10,11) |
InChI Key |
WMWBEKWGLWDPGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(CC(=O)O)O)N=O |
Origin of Product |
United States |
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